1-[(4-Nitrophenyl)methyl]piperidin-4-ol
Overview
Description
1-[(4-Nitrophenyl)methyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method includes the nucleophilic substitution reaction where piperidine reacts with 4-nitrobenzyl chloride under basic conditions to form the desired product. Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
1-[(4-Nitrophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperidine derivatives are explored for their pharmacological activities, such as analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]piperidin-4-ol involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-[(4-Nitrophenyl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Methyl-4-(nitromethyl)piperidin-4-ol: Similar structure but with a methyl group instead of a nitrophenyl group.
4-Piperidinol, 1-methyl-4-(nitromethyl): Another derivative with different substituents on the piperidine ring. These compounds share similar chemical properties but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12-5-7-13(8-6-12)9-10-1-3-11(4-2-10)14(16)17/h1-4,12,15H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJERFMGMGRLRMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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